molecular formula C15H21N5 B12234414 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B12234414
M. Wt: 271.36 g/mol
InChI Key: KVZMORHLGDVCAI-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring substituted with pyrazolyl and piperidinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Formation of the Pyrimidine Ring: Using a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Substitution Reactions: Introducing the piperidinyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Lacks the piperidinyl group.

    6-(4-methylpiperidin-1-yl)pyrimidine: Lacks the pyrazolyl group.

    4-(1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine: Lacks the methyl groups.

Uniqueness

The presence of both pyrazolyl and piperidinyl groups, along with the specific substitution pattern, may impart unique chemical reactivity and biological activity to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C15H21N5/c1-11-4-6-19(7-5-11)14-9-15(17-10-16-14)20-13(3)8-12(2)18-20/h8-11H,4-7H2,1-3H3

InChI Key

KVZMORHLGDVCAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C

Origin of Product

United States

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